4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form the benzamide structure.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. Pyrrolidine is reacted with the benzamide intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Pyrrolidine, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzamide structure allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-diethylaminophenyl)benzamide: Similar structure but with a diethylamino group instead of the pyrrolidine ring.
4-tert-butylbenzoyl chloride: A precursor in the synthesis of the target compound.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of the pyrrolidine ring.
Uniqueness
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)18-10-6-16(7-11-18)20(25)23-19-12-8-17(9-13-19)21(26)24-14-4-5-15-24/h6-13H,4-5,14-15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOVHEVJJTZNBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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